molecular formula C12H16N4S B2525091 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine CAS No. 950769-57-0

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine

Cat. No.: B2525091
CAS No.: 950769-57-0
M. Wt: 248.35
InChI Key: CNGGWHKXVXVWMS-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This compound features a benzothiazole core substituted with a 4-methylpiperazine group, making it a significant molecule in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on their structure and the specific biological target. For example, imatinib works by inhibiting a specific protein tyrosine kinase .

Safety and Hazards

Piperazine derivatives can have varying levels of toxicity. For example, 3-(4-Methylpiperazin-1-yl)benzoic acid is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

Future Directions

Piperazine derivatives continue to be an active area of research due to their diverse biological activities. They are being explored for potential use in the treatment of various diseases, including cancer and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-methylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzothiazole core and piperazine ring contribute to its ability to interact with a wide range of biological targets, making it a versatile compound in drug discovery and development.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGGWHKXVXVWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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